4-ETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4-ETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the reaction of 4-ethyl-7-hydroxy-2H-chromen-2-one with 2,3,5,6-tetramethylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-ETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-ETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one
- 3,4-Dimethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one
Uniqueness
4-ETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-6-17-10-22(23)25-21-11-18(7-8-19(17)21)24-12-20-15(4)13(2)9-14(3)16(20)5/h7-11H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQHRCIUQJATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C(=CC(=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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